

Application Notes and Protocols: Utilizing PHT-427 in Combination Chemotherapy

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Compound of Interest

Compound Name: PHT-427

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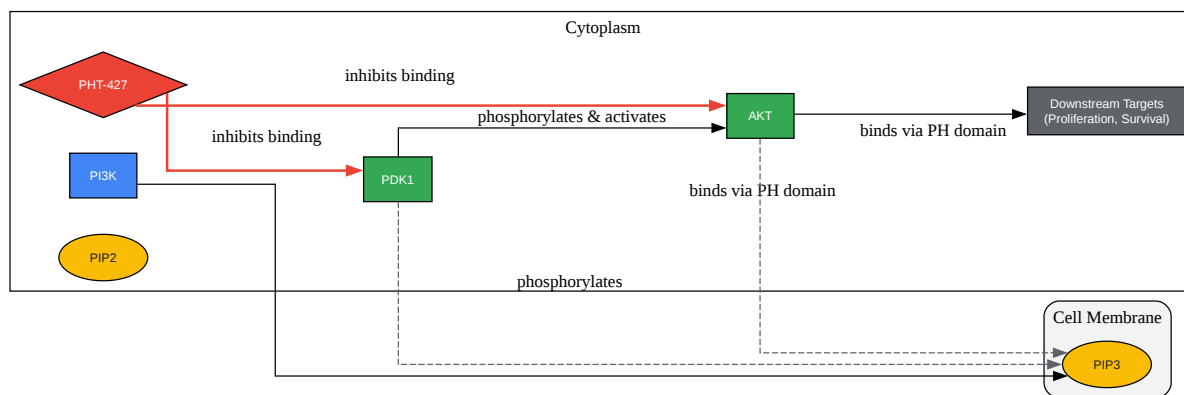
Introduction

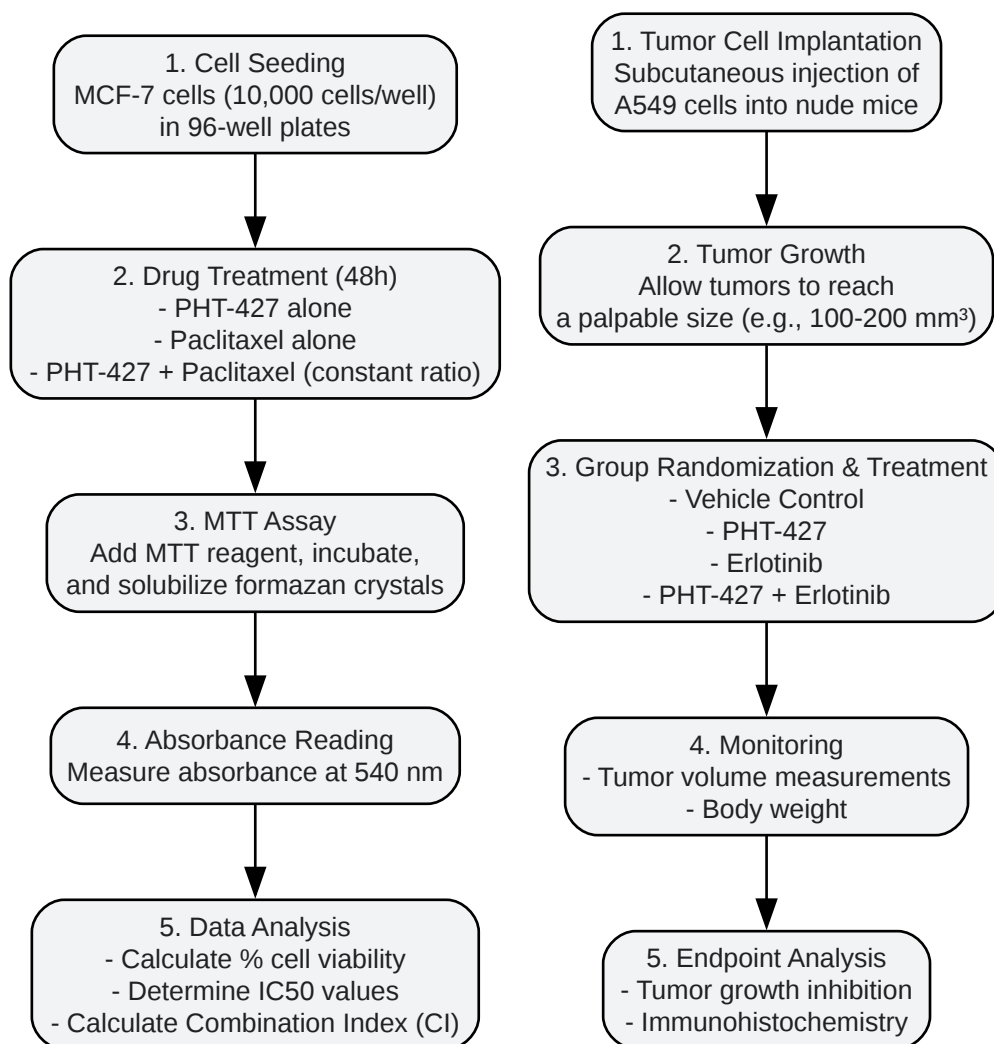
PHT-427 is a novel small molecule inhibitor that targets the pleckstrin homology (PH) domain of two key proteins in the PI3K/AKT signaling pathway: AKT and 3-phosphoinositide dependent protein kinase-1 (PDK1).[1][2] By binding to the PH domains, **PHT-427** prevents the localization of AKT and PDK1 to the cell membrane, thereby inhibiting their activation and downstream signaling.[2] This pathway is crucial for cell proliferation, survival, and growth; its dysregulation is a hallmark of many cancers.[3][4] Preclinical studies have demonstrated that **PHT-427** exhibits antitumor activity as a single agent and shows synergistic or greater than additive effects when combined with other chemotherapy agents, such as paclitaxel and erlotinib.[2] These combinations offer a promising strategy to enhance therapeutic efficacy and potentially overcome drug resistance.

These application notes provide detailed protocols for evaluating the synergistic effects of **PHT-427** in combination with standard chemotherapy agents.

PHT-427: Mechanism of Action

PHT-427 is a dual inhibitor of AKT and PDK1, with K_i values of 2.7 μM and 5.2 μM , respectively.[2] It functions by binding to the PH domains of these proteins, which is a critical step in the activation of the PI3K/AKT signaling pathway.





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References

- 1. Preclinical PK/PD model for combined administration of erlotinib and sunitinib in the treatment of A549 human NSCLC xenograft mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]

- 3. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erlotinib-Cisplatin Combination Inhibits Growth and Angiogenesis through c-MYC and HIF-1 α in EGFR-Mutated Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
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